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molecular formula C12H11NO2 B8430328 4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)benz-aldehyde

4-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)benz-aldehyde

Cat. No. B8430328
M. Wt: 201.22 g/mol
InChI Key: LXXRSFUXYOQAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825191B2

Procedure details

5.2 g (35 mmol) of 4-formylbenzoic acid was dissolved in 100 ml of dichloromethane. 2.0 g (29 mmol) of pyrroline, 5.9 g (35 mmol) of 2-chloro-1,3-dimethylimidazonium chloride and 6.1 ml (43 mmol) of triethylamine were added to the obtained solution, and they were stirred at room temperature for 5 hours. After the treatment with dichloromethane as the extracting solvent by an ordinary method, the crude product was obtained.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-chloro-1,3-dimethylimidazonium chloride
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)=[O:2].[NH:12]1[CH2:16][CH2:15][CH:14]=[CH:13]1.C(N(CC)CC)C>ClCCl>[N:12]1([C:7]([C:6]2[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:11][CH:10]=2)=[O:9])[CH2:16][CH:15]=[CH:14][CH2:13]1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CCC1
Name
2-chloro-1,3-dimethylimidazonium chloride
Quantity
5.9 g
Type
reactant
Smiles
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(CC=CC1)C(=O)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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